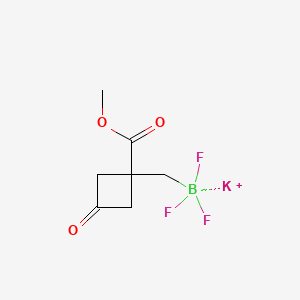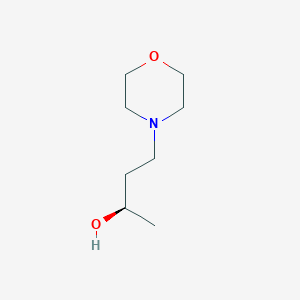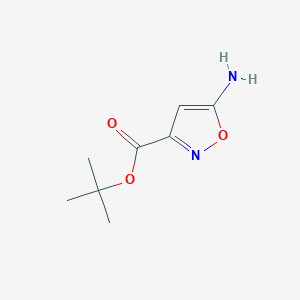
tert-Butyl 5-aminoisoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-aminoisoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-aminoisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to minimize costs and environmental impact . The use of tert-butyl nitrite or isoamyl nitrite in a one-pot synthesis approach is also efficient for producing 3,5-disubstituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-aminoisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as copper (I) and ruthenium (II) . Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
tert-Butyl 5-aminoisoxazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 5-aminoisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to therapeutic effects in the treatment of diseases like acute myeloid leukemia . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological outcome.
Comparison with Similar Compounds
tert-Butyl 5-aminoisoxazole-3-carboxylate can be compared with other similar compounds in the isoxazole family, such as:
5-aminoisoxazole-3-carboxylate: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
tert-Butyl 5-aminoisoxazole-4-carboxylate: Similar structure but with a different position of the carboxylate group, leading to different chemical properties.
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: A derivative with additional functional groups that can enhance its biological activity.
The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
tert-butyl 5-amino-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)12-7(11)5-4-6(9)13-10-5/h4H,9H2,1-3H3 |
InChI Key |
AYCAVDPJEYNCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



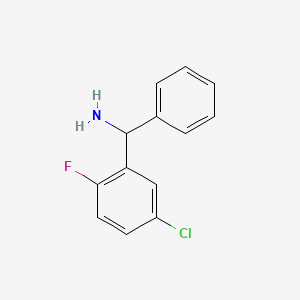
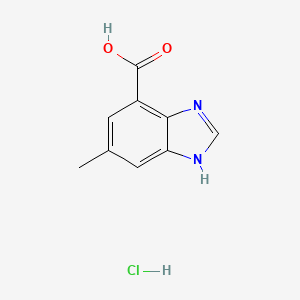
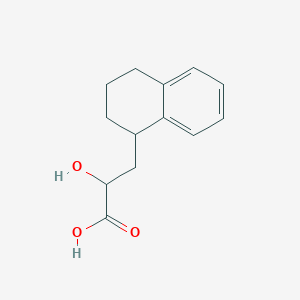
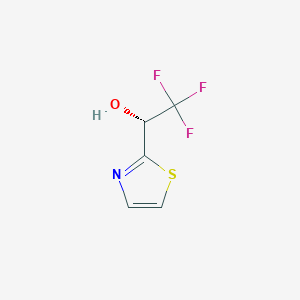
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
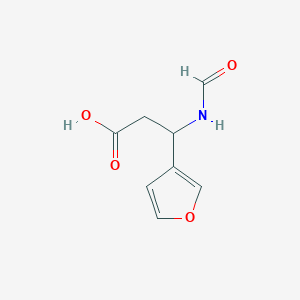
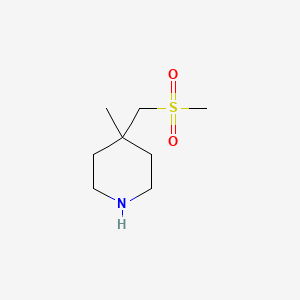
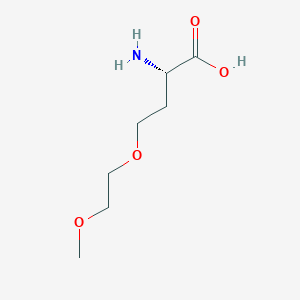

![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
